molecular formula C6H3F2N3 B2820316 1-Azido-3,5-difluorobenzene CAS No. 172289-63-3

1-Azido-3,5-difluorobenzene

Cat. No.: B2820316
CAS No.: 172289-63-3
M. Wt: 155.108
InChI Key: HWZAUOAEASHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3,5-difluorobenzene is an organic compound with the molecular formula C6H3F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a benzene ring.

Preparation Methods

The synthesis of 1-Azido-3,5-difluorobenzene typically involves the following steps:

Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-Azido-3,5-difluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-3,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Azido-3,5-difluorobenzene exerts its effects involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1-Azido-3,5-difluorobenzene can be compared with other azido-substituted benzene derivatives, such as:

  • 1-Azido-2,4-difluorobenzene
  • 1-Azido-4-fluorobenzene
  • 1-Azido-2,6-difluorobenzene

These compounds share similar reactivity due to the presence of the azido group but differ in their fluorine substitution patterns, which can influence their chemical behavior and applications .

Properties

IUPAC Name

1-azido-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZAUOAEASHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Difluoroaniline (64.5 g, 0.5 mol) is added to a solution of water (206 ml) and concentrated hydrochloric acid (116 ml). The resulting solution is stirred for 10 minutes and cooled to 0° C. A solution of sodium nitrate (37.4 g, 0.54 mol) in water (125 ml) is added in a dropwise manner. After being stirred for one hour, the mixture is filtered and the filtrate is cooled to 0° C. A solution of sodium azide (40.2 g, 0.62 mol) in water (125 ml) is added in a dropwise manner, and stirring is allowed to continue for 30 minutes. The reaction mixture is extracted with ether (3×250 ml), and the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml) and then brine (250 ml), and dried over sodium sulfate. Removal of the volatiles in vacuo affords pure title compound as a yellow liquid (70 g, 90%).
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Name
Quantity
206 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
40.2 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
90%

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